molecular formula C22H32N6O2 B4533486 1-[2-(4-morpholinyl)ethyl]-N-[2-(3-phenyl-1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide

1-[2-(4-morpholinyl)ethyl]-N-[2-(3-phenyl-1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B4533486
M. Wt: 412.5 g/mol
InChI Key: HBFZDMHYVJEGOB-UHFFFAOYSA-N
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Description

1-[2-(4-morpholinyl)ethyl]-N-[2-(3-phenyl-1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C22H32N6O2 and its molecular weight is 412.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 412.25867428 g/mol and the complexity rating of the compound is 524. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Research on similar triazole derivatives has involved the synthesis and structural characterization of compounds with potential biological activities. For example, studies have highlighted the synthesis of triazole derivatives through reactions that include Mannich reactions and condensation processes, where morpholine—a component of the compound of interest—plays a critical role in the synthesis of these derivatives (Fandaklı et al., 2012; Lu et al., 2017). These studies not only explore the synthetic routes but also elucidate the crystal structures of the compounds, providing insights into their molecular conformations and potential interaction sites for biological activity.

Biological Activities

The antimicrobial and antitumor activities of triazole derivatives have been a significant area of research. Compounds synthesized using morpholine and related amines have been evaluated for their potential to inhibit microbial growth and cancer cell proliferation. For instance, certain triazole derivatives have shown good antimicrobial activity against various microorganisms, suggesting their potential as antimicrobial agents (Bektaş et al., 2010). Additionally, compounds with morpholino groups have been identified to possess distinct inhibitory effects on cancer cell lines, indicating their potential application in cancer therapy (Ji et al., 2018).

Antimicrobial and Antitumour Evaluation

Derivatives containing the morpholino moiety, similar in structure to the compound , have been synthesized and assessed for their antimicrobial and antitumour properties. This line of research suggests that the inclusion of morpholine and related structures can lead to compounds with significant biological activities, offering a promising avenue for developing new therapeutic agents (Sahin et al., 2012).

Properties

IUPAC Name

1-(2-morpholin-4-ylethyl)-N-[2-(3-phenylpiperidin-1-yl)ethyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N6O2/c29-22(21-18-28(25-24-21)12-11-26-13-15-30-16-14-26)23-8-10-27-9-4-7-20(17-27)19-5-2-1-3-6-19/h1-3,5-6,18,20H,4,7-17H2,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBFZDMHYVJEGOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCNC(=O)C2=CN(N=N2)CCN3CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(4-morpholinyl)ethyl]-N-[2-(3-phenyl-1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 2
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1-[2-(4-morpholinyl)ethyl]-N-[2-(3-phenyl-1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 3
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1-[2-(4-morpholinyl)ethyl]-N-[2-(3-phenyl-1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 4
Reactant of Route 4
1-[2-(4-morpholinyl)ethyl]-N-[2-(3-phenyl-1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 5
Reactant of Route 5
1-[2-(4-morpholinyl)ethyl]-N-[2-(3-phenyl-1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 6
1-[2-(4-morpholinyl)ethyl]-N-[2-(3-phenyl-1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide

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